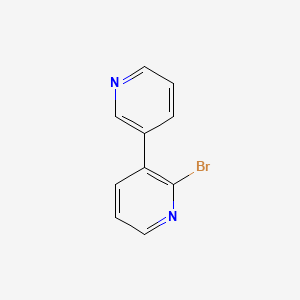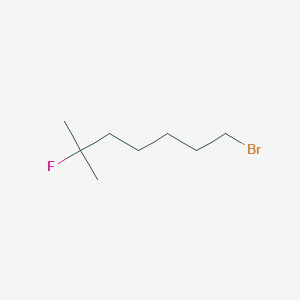
2-bromo-3,3'-bipyridine
Descripción general
Descripción
2’-Bromo-3,3’-bipyridine is an organic compound belonging to the bipyridine family Bipyridines are a class of compounds characterized by two pyridine rings connected by a single bond The presence of a bromine atom at the 2’ position of one of the pyridine rings distinguishes 2’-Bromo-3,3’-bipyridine from other bipyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3,3’-bipyridine typically involves the bromination of 3,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 2’-Bromo-3,3’-bipyridine may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Bromo-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands, with bases like potassium carbonate or cesium carbonate.
Major Products:
- Substituted bipyridines with various functional groups.
- Complex bipyridine derivatives through coupling reactions.
Aplicaciones Científicas De Investigación
2’-Bromo-3,3’-bipyridine has a wide range of applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and materials science.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Pharmaceuticals: It is a precursor in the synthesis of biologically active molecules with potential therapeutic applications.
Supramolecular Chemistry: It is employed in the construction of supramolecular architectures and molecular machines.
Mecanismo De Acción
The mechanism of action of 2’-Bromo-3,3’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with transition metals. These metal complexes can exhibit unique electronic, photophysical, and catalytic properties, making them valuable in various applications.
Comparación Con Compuestos Similares
2,2’-Bipyridine: Lacks the bromine atom and is widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
3,3’-Bipyridine: Similar structure but without the bromine atom.
Uniqueness: 2’-Bromo-3,3’-bipyridine’s uniqueness lies in the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution and coupling reactions. This makes it a versatile building block in the synthesis of complex organic molecules and coordination compounds.
Propiedades
Fórmula molecular |
C10H7BrN2 |
|---|---|
Peso molecular |
235.08 g/mol |
Nombre IUPAC |
2-bromo-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7BrN2/c11-10-9(4-2-6-13-10)8-3-1-5-12-7-8/h1-7H |
Clave InChI |
ULOBDSWWGZLFIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(N=CC=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chloropropyl)-2-thiophen-2-yl[1,3]dioxolane](/img/structure/B8732634.png)

![Diethyl 2-[(3-cyclohexyl-3-oxopropyl)amino]nonanedioate](/img/structure/B8732643.png)









